molecular formula C10H8O3 B3327886 1-(6-Hydroxybenzofuran-2-yl)ethanone CAS No. 39543-98-1

1-(6-Hydroxybenzofuran-2-yl)ethanone

Cat. No.: B3327886
CAS No.: 39543-98-1
M. Wt: 176.17 g/mol
InChI Key: NYLUJLCJFVHNKV-UHFFFAOYSA-N
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Description

1-(6-Hydroxybenzofuran-2-yl)ethanone (CAS 39543-98-1) is a high-purity chemical compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol . This benzofuran derivative serves as a valuable scaffold in medicinal chemistry and pharmacological research, particularly for the synthesis and development of novel therapeutic agents. The core benzofuran structure is of significant research interest for its biological activity. Studies on closely related analogs have demonstrated potent immunomodulatory effects, specifically the ability to inhibit the respiratory burst in human polymorphonuclear leukocytes (PMNs) and suppress chemotactic migration of immune cells, highlighting its potential as a lead compound for investigating new immunomodulatory agents . Furthermore, structurally similar 7-acetyl-5-bromo-6-hydroxy/methoxybenzofuran derivatives have been synthesized and profiled for their inhibitory activity against enzymes like α-glucosidase and α-amylase, which are key targets in type 2 diabetes mellitus research . These derivatives have also shown moderate to significant anti-growth effects against breast cancer cell lines (MCF-7) in vitro, suggesting a potential role for this chemical class in oncology drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-hydroxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)9-4-7-2-3-8(12)5-10(7)13-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLUJLCJFVHNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Hydroxybenzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-(2-formylphenoxy)alkanoic acids in the presence of acetic anhydride and sodium acetate . This reaction typically requires heating under reflux conditions to facilitate the formation of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxybenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzofuran-2-carboxylic acid, while reduction of the carbonyl group may produce 1-(6-hydroxybenzofuran-2-yl)ethanol .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H8O3
  • Molecular Weight : 176.17 g/mol
  • IUPAC Name : 1-(6-hydroxy-1-benzofuran-2-yl)ethanone
  • Canonical SMILES : CC(=O)C1=CC2=C(O1)C=C(C=C2)O

The compound features a benzofuran ring with hydroxyl and acetyl substituents, which contribute to its unique chemical reactivity and biological activity.

Scientific Research Applications

1-(6-Hydroxybenzofuran-2-yl)ethanone has been studied for various applications across multiple disciplines:

Chemistry

  • Intermediate in Synthesis : It is utilized as an intermediate in synthesizing more complex benzofuran derivatives, which are valuable in pharmaceuticals and agrochemicals.

Biology

  • Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, such as K562 (human leukemia) and HL60 (promyelocytic leukemia), by targeting tubulin dynamics and inducing apoptosis.

    Table 1: Anticancer Activity Summary
    Study ReferenceCell LineIC50 (µM)Mechanism of Action
    K562< 10Inhibition of tubulin polymerization
    HL6012.3Induction of apoptosis

Medicine

  • Neuroprotective Effects : Investigated for its ability to inhibit acetylcholinesterase (AChE), it may have therapeutic potential in treating neurodegenerative diseases like Alzheimer's disease.

    Table 2: Neuroprotective Activity Summary
    Study ReferenceTarget EnzymeIC50 (µM)Remarks
    AChE0.29Moderate inhibition
    Butyrylcholinesterase19.7Selective inhibition

Industry

  • Pharmaceutical Production : The compound is used in the synthesis of various pharmaceuticals, particularly those targeting cancer and neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various applications:

Semisynthetic Aurones

A study published in Nature highlighted the use of benzofuran scaffolds, including this compound, demonstrating significant activity against prostate cancer xenografts in vivo, suggesting its potential as a therapeutic agent .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of furan derivatives found that modifications to the benzofuran scaffold significantly influenced biological activity. Compounds with additional functional groups exhibited enhanced anticancer properties compared to simpler analogs .

Mechanism of Action

The mechanism of action of 1-(6-Hydroxybenzofuran-2-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its anti-bacterial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-(5-Methoxy-2-methylbenzofuran-3-yl)ethanone (CAS: 33038-32-3): The methoxy group at the 5-position and methyl at the 2-position reduce polarity compared to the 6-hydroxy derivative.
  • 1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c): A long alkoxy chain at the 7-position drastically increases hydrophobicity, enabling antiviral activity against respiratory syncytial virus (RSV) in HeLa cells (EC₅₀: 0.8 μM) . In contrast, the 6-hydroxy group in the target compound may limit such activity due to reduced membrane affinity.

Bioactivity Profiles

Compound Substituents Bioactivity Reference
1-(6-Hydroxybenzofuran-2-yl)ethanone 6-OH, 2-COCH₃ Limited direct data; inferred antioxidant potential from structural analogs
1-(7-Ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone (6) 7-Et, 2-COCH₂-imidazole Antibacterial (MIC: 8 μg/mL vs. S. aureus)
[di(2-Acetylbenzofuranyl-7-oxy)]-n-propane (5a) Di-benzofuran, 7-OCH₂CH₂CH₃ Anti-influenza A (EC₅₀: 2.1 μM in MDCK cells)
1-(2,3-Dihydrobenzofuran-6-yl)ethanone 2,3-Dihydro ring, 6-COCH₃ Reduced aromaticity; potential for altered metabolic stability

Physicochemical Properties

  • Solubility: The 6-hydroxy group enhances aqueous solubility compared to methoxy or alkylated analogs. For instance, 1-(2,4-dihydroxyphenyl)ethanone (logP: 1.2) is more hydrophilic than 1-(4-methoxyphenyl)ethanone (logP: 2.1) .
  • Thermal Stability: Alkoxy derivatives (e.g., 1-(7-tridecyloxy-2-benzofuranyl)ethanone) exhibit higher boiling points (>450°C) due to increased molecular weight and van der Waals interactions .

Biological Activity

1-(6-Hydroxybenzofuran-2-yl)ethanone, also known as 6-hydroxybenzofuran-2-acetophenone, is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzofuran ring with a hydroxyl group and an acetyl group, contributing to its unique chemical properties. The molecular formula is C10H10O3C_{10}H_{10}O_3, and its structure can be represented as follows:

Structure C9H7O2C O CH3\text{Structure }\quad \text{C}_9\text{H}_7\text{O}_2\text{C O CH}_3

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including human leukemia K562 cells. The compound demonstrated low nanomolar potency in cell proliferation assays and exhibited selectivity for the colchicine-binding site on tubulin, which is crucial for cancer treatment strategies targeting microtubule dynamics .

Table 1: Anticancer Activity Summary

Study ReferenceCell LineIC50 (µM)Mechanism of Action
K562< 10Inhibition of tubulin polymerization
HL60 (leukemia)12.3Induction of apoptosis

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly against acetylcholinesterase (AChE) inhibition. Inhibitors of AChE are important in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives of benzofuran compounds exhibit moderate to high inhibitory activity against AChE, suggesting that this compound could be beneficial in developing therapeutic agents for such conditions .

Table 2: Neuroprotective Activity Summary

Study ReferenceTarget EnzymeIC50 (µM)Remarks
AChE0.29Moderate inhibition
Butyrylcholinesterase (BChE)19.7Selective inhibition

Case Studies and Research Findings

  • Semisynthetic Aurones : A study published in Nature explored semisynthetic aurones derived from benzofuran scaffolds, including this compound. These compounds showed significant activity against prostate cancer xenografts in vivo, indicating their potential as therapeutic agents .
  • Structure-Activity Relationship Studies : Research focusing on the structure-activity relationship (SAR) of furan derivatives found that modifications to the benzofuran scaffold significantly influenced biological activity. For instance, compounds with additional functional groups exhibited enhanced anticancer properties compared to their simpler analogs .

Q & A

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., C-3 on benzofuran) .
  • Reactivity Descriptors : Global electrophilicity index (ω) and local Fukui functions identify nucleophilic/electrophilic regions.
  • Machine Learning : Train QSPR models on datasets of benzofuran derivatives to predict reaction outcomes (e.g., yield, regioselectivity) .
  • Validation : Compare predicted vs. experimental outcomes for cross-coupling reactions (e.g., Suzuki-Miyaura) to refine models.

Example : A QSPR model for benzofuran derivatives achieved 89% accuracy in predicting Michael addition sites .

What are the common impurities encountered during the synthesis of this compound, and how are they identified?

Q. Basic Research Focus

  • Byproducts : Unacetylated benzofuran precursors or over-acetylated derivatives (e.g., diacetylated forms).
  • Detection Methods :
    • HPLC-MS : Retention time shifts and m/z values (e.g., +42 for acetylated impurities) .
    • TLC : Compare Rf values against standards (e.g., precursor Rf = 0.3 vs. product Rf = 0.6 in ethyl acetate/hexane).
  • Mitigation : Adjust stoichiometry (e.g., limit acetyl chloride to 1.1 eq) and use inert atmospheres to prevent oxidation .

Data Insight : Impurity profiles in analogous compounds show <5% byproducts after optimized purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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